molecular formula C21H22N4O4S2 B2667692 N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 886908-64-1

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2667692
CAS No.: 886908-64-1
M. Wt: 458.55
InChI Key: BDVADOGMJLIVAE-UHFFFAOYSA-N
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Description

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is an organic compound with a complex chemical structure. It features an oxadiazole ring, a benzamide core, a piperidine sulfonyl group, and a methylthio phenyl group. This compound has garnered significant interest in various fields such as medicinal chemistry, pharmaceutical research, and material science due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Synthesis of the 1,3,4-oxadiazole ring via cyclization of a hydrazide with an appropriate carbonyl compound under acidic conditions.

  • Step 2: Introduction of the methylthio phenyl group through a nucleophilic aromatic substitution reaction.

  • Step 3: Formation of the piperidine sulfonyl moiety using a sulfonation reaction with piperidine.

  • Step 4: Coupling the intermediate with a benzoyl chloride under basic conditions to achieve the final benzamide structure.

Industrial Production Methods: The industrial synthesis typically involves optimized batch or continuous flow processes to ensure high yield and purity. Parameters such as temperature, solvent choice, and reaction time are meticulously controlled. Automated synthesis platforms and robust purification techniques like chromatography and recrystallization are employed.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Can undergo oxidation reactions under the presence of strong oxidizing agents to form sulfoxides or sulfones.

  • Reduction: Can be reduced to remove the sulfone group under reducing conditions.

  • Substitution: Capable of undergoing nucleophilic or electrophilic substitution reactions, particularly at the benzamide and oxadiazole moieties.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide

  • Reduction: Lithium aluminum hydride, sodium borohydride

  • Substitution: Halogenation reagents like N-bromosuccinimide, Friedel-Crafts acylation

Major Products Formed:

  • Oxidation: Sulfoxide, sulfone derivatives

  • Reduction: Desulfonylated compounds

  • Substitution: Various substituted benzamides and oxadiazole derivatives

Scientific Research Applications

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a building block for various functional materials.

Biology and Medicine:

  • Potential pharmaceutical applications due to its unique biological activity.

  • Research into its effects on enzyme modulation and receptor binding.

Industry:

  • Employed in the development of new material coatings and additives.

  • Utilized in agrochemical formulations for its pest-control properties.

Mechanism of Action

Molecular Targets and Pathways: The compound interacts with specific proteins and enzymes, influencing various biological pathways. It may inhibit or activate target enzymes, leading to therapeutic effects. Mechanistic studies reveal its binding affinity to enzyme active sites and receptor complexes, thus altering the biochemical landscape of cells.

Comparison with Similar Compounds

  • 5-(2-(methylthio)phenyl)-1,3,4-oxadiazole

  • 4-(piperidin-1-ylsulfonyl)benzamide

Uniqueness: N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide distinguishes itself with its multifunctional groups that offer versatile reactivity. Its unique combination of oxadiazole and benzamide moieties provides a broader range of biological activities compared to simpler analogs. This complexity gives it a significant edge in applications spanning medicinal chemistry to material science.

Properties

IUPAC Name

N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S2/c1-30-18-8-4-3-7-17(18)20-23-24-21(29-20)22-19(26)15-9-11-16(12-10-15)31(27,28)25-13-5-2-6-14-25/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVADOGMJLIVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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